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Compound of Interest

Compound Name: Hdac6-IN-8

Cat. No.: B12414168 Get Quote

A critical in vivo data gap for the novel inhibitor Hdac6-IN-8 currently prevents a direct

comparative analysis with the clinically evaluated compound, Ricolinostat. While Ricolinostat

has been extensively studied in both preclinical animal models and human clinical trials,

providing a robust dataset on its efficacy, pharmacokinetics, and safety, publicly available in

vivo data for Hdac6-IN-8 is not available at this time.

Hdac6-IN-8 is referenced as a selective Histone Deacetylase 6 (HDAC6) inhibitor, with its

origins likely stemming from a series of compounds described in a 2022 study by Li X, et al., in

Bioorganic Chemistry. However, this publication focuses on the design, synthesis, and in vitro

enzymatic activity of these novel inhibitors and does not contain any in vivo experimental data.

Consequently, this guide will provide a comprehensive overview of the available in vivo data for

Ricolinostat to serve as a benchmark for researchers and drug developers. Should in vivo data

for Hdac6-IN-8 become available, a direct comparison will be possible.

Ricolinostat (ACY-1215): A Profile of a Clinically
Investigated HDAC6 Inhibitor
Ricolinostat (ACY-1215) is a first-in-class, orally available, selective inhibitor of HDAC6. Its

mechanism of action centers on the inhibition of the cytoplasmic enzyme HDAC6, which plays

a crucial role in protein homeostasis and microtubule dynamics through the deacetylation of

non-histone proteins like α-tubulin. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin,

disrupting microtubule-dependent processes and inducing apoptosis in malignant cells.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12414168?utm_src=pdf-interest
https://www.benchchem.com/product/b12414168?utm_src=pdf-body
https://www.benchchem.com/product/b12414168?utm_src=pdf-body
https://www.benchchem.com/product/b12414168?utm_src=pdf-body
https://www.benchchem.com/product/b12414168?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ricolinostat has shown promising anti-tumor activity in various preclinical models and has been

evaluated in clinical trials for hematological malignancies.

Signaling Pathway of HDAC6 Inhibition
The primary signaling pathway affected by Ricolinostat is the deacetylation of α-tubulin by

HDAC6. Inhibition of this process has downstream effects on microtubule stability and function,

impacting cell motility, protein trafficking, and ultimately leading to apoptosis in cancer cells.
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Caption: HDAC6 Inhibition Pathway by Ricolinostat.

In Vivo Efficacy of Ricolinostat
Ricolinostat has demonstrated significant in vivo anti-tumor activity, both as a single agent and

in combination with other anti-cancer drugs, in various xenograft models.

Table 1: Summary of Ricolinostat In Vivo Efficacy in
Preclinical Models
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Cancer
Model

Animal
Model

Ricolinostat
Dose/Route

Combinatio
n Agent

Key
Findings

Reference

Mantle Cell

Lymphoma

(MCL)

MCL

Xenograft

(Flank)

50 mg/kg
Carfilzomib

(1.0 mg/kg)

Minimal

tumor growth

inhibition with

Ricolinostat

alone

(21.2%).

Significantly

suppressed

tumor growth

and

increased

survival in

combination

with

carfilzomib.

[1]

Melanoma

Preclinical

Melanoma

Model

Dose-

dependent

Anti-CTLA-4

or Anti-PD-1

Dose-

dependent,

immune-

dependent

inhibition of

tumor growth.

Enhanced

anti-tumor

effect in

combination

with

checkpoint

inhibitors. No

observed

toxicities at

the studied

doses.

[2]

Uveal
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Zebrafish

Larvae

Not specified N/A In vivo

attenuation of
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(MUM) Xenograft

(OMM2.5

cells)

primary

OMM2.5

xenografts.

Breast

Cancer

SCID Mice

Xenograft

(MDA-MB-

453 and

MDA-MB-436

cells)

Not specified Paclitaxel

Accumulation

of acetylated

tubulin in

tumors. Anti-

tumor activity

observed.

[4]

Experimental Protocols
Mantle Cell Lymphoma Xenograft Model

Cell Line: Mantle Cell Lymphoma (MCL) cell lines.

Animal Model: Severe Combined Immunodeficient (SCID) mice.

Tumor Implantation: Subcutaneous injection of MCL cells into the flank of the mice.

Treatment: When tumors reached a palpable size, mice were treated with vehicle control,

Ricolinostat (50 mg/kg), Carfilzomib (1.0 mg/kg), or a combination of both. The route of

administration is typically intraperitoneal (IP) or oral (PO).

Endpoint: Tumor volume was measured regularly, and survival was monitored. At the end of

the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for

acetylated tubulin).[1]

Representative In Vivo Experimental Workflow
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Caption: A typical workflow for an in vivo xenograft study.
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Pharmacokinetics of Ricolinostat in Mice
Pharmacokinetic studies in mice have characterized the absorption, distribution, metabolism,

and excretion of Ricolinostat.

Table 2: Pharmacokinetic Parameters of Ricolinostat in
Mice

Administration
Route

Dose Bioavailability Key Findings Reference

Oral (PO) 10 mg/kg 54.4%

Rapid but

saturable

absorption.

Oral (PO) 30 mg/kg 48.4%

Rapid but

saturable

absorption.

Intravenous (IV) 5 mg/kg N/A

Used as a

reference for

bioavailability

calculation.

Intraperitoneal

(IP)
Not specified 94.9%

Higher

bioavailability

compared to oral

administration.

Experimental Protocol for Pharmacokinetic Studies in Mice:

Animal Model: BALB/c mice.

Drug Administration: Ricolinostat was administered orally (10 and 30 mg/kg) or intravenously

(5 mg/kg).

Sample Collection: Blood samples were collected at various time points post-administration.

Analysis: Plasma concentrations of Ricolinostat were determined using UPLC-MS/MS.
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Parameters Calculated: Bioavailability, Cmax (maximum plasma concentration), Tmax (time

to reach Cmax), and AUC (area under the curve) were calculated to assess the

pharmacokinetic profile.

Safety and Tolerability of Ricolinostat
Clinical trials have provided valuable insights into the safety and tolerability of Ricolinostat in

humans.

Single-Agent Therapy: In a Phase I/II trial for relapsed or refractory multiple myeloma, single-

agent Ricolinostat resulted in neither significant toxicity nor clinical responses.

Combination Therapy: In combination with bortezomib and dexamethasone, Ricolinostat was

generally well-tolerated. The most common adverse events were fatigue and diarrhea, which

were mostly grade 1-2. Grade 3-4 toxicities were rare. This favorable safety profile is a

potential advantage over non-selective HDAC inhibitors, which are often associated with

more severe side effects.

Dose-Limiting Toxicities: In a study with lenalidomide and dexamethasone, dose-limiting

toxicities of grade 3 syncope and myalgia were observed at a dose of 160 mg twice daily. A

recommended Phase 2 dose of 160 mg once daily was established.

Conclusion
Ricolinostat (ACY-1215) is a well-characterized selective HDAC6 inhibitor with a substantial

body of in vivo data supporting its anti-tumor efficacy, particularly in hematological

malignancies and melanoma. Its pharmacokinetic profile is understood in preclinical models,

and it has demonstrated a favorable safety profile in clinical trials, especially in comparison to

pan-HDAC inhibitors.

In contrast, a comprehensive in vivo comparison with Hdac6-IN-8 is not currently possible due

to the lack of publicly available data on the latter's efficacy, pharmacokinetics, and safety.

Researchers and drug developers interested in Hdac6-IN-8 should be aware of this data gap

and the necessity for in vivo studies to ascertain its therapeutic potential. The extensive data

available for Ricolinostat provides a valuable benchmark for the evaluation of new selective

HDAC6 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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